Home > Products > Screening Compounds P111731 > n-Hexylcarbamic Acid Biphenyl-3-yl Ester
n-Hexylcarbamic Acid Biphenyl-3-yl Ester -

n-Hexylcarbamic Acid Biphenyl-3-yl Ester

Catalog Number: EVT-10983659
CAS Number:
Molecular Formula: C19H23NO2
Molecular Weight: 297.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

n-Hexylcarbamic Acid Biphenyl-3-yl Ester is a chemical compound with the molecular formula C19H23NO2C_{19}H_{23}NO_2 and is classified as an alkylcarbamic acid biphenyl ester. This compound has garnered interest in medicinal chemistry, particularly for its potential therapeutic applications. Its structure features a biphenyl moiety, which is significant in its biological activity, particularly as it relates to the inhibition of fatty acid amide hydrolase, an enzyme involved in the metabolism of endocannabinoids and related compounds.

Source and Classification

The compound is derived from the combination of n-hexylcarbamic acid and biphenyl-3-yl alcohol. It falls under the broader category of carbamic acid esters, which are known for their diverse biological activities. The classification of n-Hexylcarbamic Acid Biphenyl-3-yl Ester can be further detailed as follows:

  • Chemical Class: Alkylcarbamic acid esters
  • Molecular Weight: Approximately 313.39 g/mol
  • IUPAC Name: n-Hexylcarbamic Acid Biphenyl-3-yl Ester
Synthesis Analysis

Methods

The synthesis of n-Hexylcarbamic Acid Biphenyl-3-yl Ester typically involves the reaction between n-hexylcarbamic acid and biphenyl-3-ol. This can be achieved through standard esterification techniques, which may include:

  1. Esterification Reaction:
    • Reactants: n-Hexylcarbamic acid and biphenyl-3-ol.
    • Conditions: The reaction is usually conducted under acidic conditions (e.g., using sulfuric acid as a catalyst) to facilitate the formation of the ester bond.
    • Temperature: The reaction is typically performed at elevated temperatures to increase the reaction rate.
  2. Purification:
    • Following synthesis, purification methods such as recrystallization or chromatography may be employed to isolate the desired product from unreacted materials and by-products.

Technical Details

The reaction mechanism involves nucleophilic attack by the hydroxyl group of biphenyl-3-ol on the carbonyl carbon of n-hexylcarbamic acid, leading to the formation of an ester bond with the release of water as a by-product.

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C19H23NO2C_{19}H_{23}NO_2
  • Molecular Weight: 313.39 g/mol
  • Chemical Structure: Contains a biphenyl group attached to a carbamate functional group.
Chemical Reactions Analysis

n-Hexylcarbamic Acid Biphenyl-3-yl Ester participates in various chemical reactions, particularly those involving hydrolysis and enzymatic interactions:

  1. Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to regenerate n-hexylcarbamic acid and biphenyl-3-ol.
  2. Enzymatic Reactions: It acts as an inhibitor of fatty acid amide hydrolase, which can affect endocannabinoid signaling pathways.

Technical Details

The hydrolysis reaction can be represented as:

n Hexylcarbamic Acid Biphenyl 3 yl Ester+H2On Hexylcarbamic Acid+Biphenyl 3 ol\text{n Hexylcarbamic Acid Biphenyl 3 yl Ester}+H_2O\rightarrow \text{n Hexylcarbamic Acid}+\text{Biphenyl 3 ol}
Mechanism of Action

The mechanism of action for n-Hexylcarbamic Acid Biphenyl-3-yl Ester primarily revolves around its role as an inhibitor of fatty acid amide hydrolase. This enzyme is responsible for breaking down endocannabinoids such as anandamide. By inhibiting this enzyme, the compound increases the levels of endocannabinoids in the body, potentially leading to enhanced analgesic effects.

Process Data

The inhibition process involves:

  1. Binding to the active site of fatty acid amide hydrolase.
  2. Preventing substrate access, thereby prolonging the action of endogenous cannabinoids.
Physical and Chemical Properties Analysis

Physical Properties

n-Hexylcarbamic Acid Biphenyl-3-yl Ester exhibits several notable physical properties:

  • Appearance: Typically a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform; limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Relatively stable under normal conditions but may hydrolyze in acidic or basic environments.
  • Reactivity: Reacts with nucleophiles due to its electrophilic carbamate carbon.

Relevant data includes:

  1. Boiling Point: Not extensively documented but expected to be moderate based on similar esters.
  2. Melting Point: Not specified but likely varies depending on purity and formulation.
Applications

n-Hexylcarbamic Acid Biphenyl-3-yl Ester has potential applications in scientific research, particularly in pharmacology and medicinal chemistry:

  1. Pain Management: Due to its role as a fatty acid amide hydrolase inhibitor, it may be explored for therapeutic use in managing neuropathic pain.
  2. Research Tool: Utilized in studies investigating endocannabinoid signaling pathways and their implications in various physiological processes.
Introduction to Alkylcarbamic Acid Biphenyl Esters in Medicinal Chemistry

Significance of Fatty Acid Amide Hydrolase Inhibition in Endocannabinoid System Modulation

Fatty acid amide hydrolase is an integral membrane serine hydrolase responsible for the termination of endocannabinoid signaling. It catalyzes the hydrolysis of bioactive lipid amides, including the endogenous cannabinoid receptor agonist N-arachidonoylethanolamine (anandamide) and other neuromodulatory fatty acid ethanolamides like N-oleoylethanolamide and N-palmitoylethanolamide [1] [6]. FAAH functions as the primary catabolic regulator for these signaling molecules, with knockout studies demonstrating >15-fold elevations in tissue levels of fatty acid amides and consequent analgesic and anti-inflammatory phenotypes [6].

Therapeutic FAAH inhibition elevates anandamide concentrations selectively at sites of release, activating cannabinoid type 1 and type 2 receptors while avoiding the psychotropic effects associated with direct receptor agonists. This approach modulates physiological processes including nociception, inflammation, and emotional responses [1] [2]. In Alzheimer's disease pathology, FAAH overexpression correlates with amyloid-beta accumulation and neuroinflammation, while preclinical models demonstrate that FAAH inhibitors reduce neurotoxicity, mitigate neuroinflammatory responses, and improve cognitive performance [2]. FAAH inhibition also shows therapeutic potential in peripheral tissues, where enhanced endocannabinoid signaling reduces pain transmission without central nervous system penetration [4] [6].

Table 1: Primary FAAH Substrates and Their Physiological Roles

SubstratePrimary Physiological FunctionsTherapeutic Implications of Elevated Levels
Anandamide (AEA)Endocannabinoid receptor activation (CB1/CB2); neuroprotection; pain modulationAnalgesia; neuroprotection; reduced inflammation
N-Oleoylethanolamide (OEA)Peroxisome proliferator-activated receptor alpha (PPAR-α) activation; satiety signalingMetabolic regulation; anti-inflammatory effects
N-Palmitoylethanolamide (PEA)PPAR-α activation; mast cell stabilization; glial cell modulationAnti-inflammatory; neuroprotective; analgesic effects
OleamideSleep induction; gap junction modulation; GABAA receptor modulationSedative effects; modulation of neuronal excitability

Structural Evolution of O-Arylcarbamate FAAH Inhibitors

The structural development of O-arylcarbamate FAAH inhibitors originated from α-keto heterocycle scaffolds but evolved toward carbamate-based irreversible inhibitors with enhanced potency and selectivity. Early compounds like URB524 (cyclohexylcarbamic acid biphenyl-3-yl ester) established the core pharmacophore: 1) a carbamate warhead for serine nucleophilic attack (Ser241 in human FAAH), 2) a lipophilic group (typically cyclohexyl) occupying the acyl chain-binding channel, and 3) a biphenyl-3-yl moiety directing the carbamate into the active site [3] [4]. URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester) incorporated a distal meta-carbamoyl group, enhancing potency (pIC50 = 8.34) and influencing physicochemical properties [3] [4].

Critical structure-activity relationship studies revealed that modifications to the N-alkyl chain profoundly influence stability and distribution. Systematic investigation of alkylcarbamic acid biphenyl-3-yl esters demonstrated that steric shielding of the carbamate carbonyl governs hydrolytic stability in plasma. Specifically, secondary or tertiary N-alkyl substituents increase resistance to esterase-mediated hydrolysis compared to primary alkyl chains [3]. This is quantified by hydrolysis half-lives (t₁/₂) in rat plasma, where branched chains like the tert-butyl analog (compound 10, t₁/₂ = 183.3 min) confer greater stability than linear analogs like the methyl derivative (compound 3, t₁/₂ = 3.8 min) [3]. Solvent accessible surface area calculations confirm that bulky substituents sterically protect the carbamate from hydrolytic enzymes [3].

Peripherally restricted analogs emerged through strategic biphenyl modifications. URB937 (cyclohexylcarbamic acid 3'-carbamoyl-6-hydroxybiphenyl-3-yl ester) combines a distal carbamoyl group with a proximal para-hydroxyl, creating a substrate for the ABCG2 efflux transporter that limits central nervous system penetration while maintaining potent peripheral FAAH inhibition (ED50 = 0.2 mg/kg in liver) [4]. This "efflux substrate" strategy was refined in SAR studies, yielding compound 35 (cyclohexylcarbamic acid 3'-carbamoyl-5-hydroxybiphenyl-3-yl ester) with optimized positioning of hydrogen-bond donors for enhanced peripheral restriction [4].

Table 2: Evolution of Key O-Biphenyl-3-yl Carbamate FAAH Inhibitors

CompoundR¹ (Distal Ring)R² (Proximal Ring)N-AlkylKey Properties
URB524HHCyclohexylInitial lead; pIC50 = 7.20; moderate plasma stability (t₁/₂ = 42.7 min) [3]
URB597CONH₂HCyclohexylEnhanced potency (pIC50 = 8.34); improved liver S9 stability (t₁/₂ = 58.7 min) [3]
URB694HOHCyclohexylBrain-penetrant; pIC50 = 7.18 [4]
URB937 (3)CONH₂OH (position 6)CyclohexylABCG2 substrate; peripherally restricted; liver ED50 = 0.2 mg/kg [4]
Compound 35CONH₂OH (position 5)CyclohexylOptimized peripheral restriction; potent peripheral FAAH inhibition [4]

Position of n-Hexylcarbamic Acid Biphenyl-3-yl Ester in Pharmacological Research

n-Hexylcarbamic acid biphenyl-3-yl ester (chemical structure: biphenyl-3-yl N-hexylcarbamate) occupies a distinct niche within the alkylcarbamate series as a tool compound for investigating the impact of linear N-alkyl chains on FAAH inhibition and stability. This compound features an unbranched six-carbon aliphatic chain directly attached to the carbamate nitrogen, contrasting with the cyclohexyl group prevalent in URB analogs [3]. Its primary research utility stems from its balanced physiochemical and inhibitory profile within the homologous series of primary alkylcarbamates.

Experimental data place this compound at a steric optimum for primary alkyl chains. In systematic stability assessments, it exhibited a plasma hydrolysis half-life (t₁/₂ = 20.0 min) significantly longer than shorter-chain analogs (methyl: t₁/₂ = 3.8 min; ethyl: t₁/₂ = 7.5 min) but shorter than branched or tertiary analogs (e.g., tert-butyl: t₁/₂ = 183.3 min) [3]. This intermediate stability reflects a trade-off between steric protection of the carbamate and metabolic vulnerability inherent to linear alkyl chains. Its FAAH inhibitory potency (pIC50 = 6.28) is moderate compared to URB597 (pIC50 = 8.34), indicating that the linear hexyl chain is suboptimal for occupying the FAAH acyl-binding pocket compared to cyclohexyl or adamantyl groups [3].

The hexyl analog serves as a critical comparator in medicinal chemistry studies exploring chain length effects. Research demonstrates that increasing linear alkyl chain length from methyl to butyl progressively enhances inhibitory potency, likely through improved hydrophobic interactions within the acyl channel, with the hexyl derivative approaching this plateau [3]. Beyond six carbons, potency gains diminish, potentially due to suboptimal channel filling or increased conformational flexibility. This compound also exemplifies how subtle carbamate modifications influence distribution; lacking polar distal/proximal substitutions, it displays greater passive membrane permeability and likely broader tissue distribution than peripherally restricted analogs like URB937 [3] [4].

Table 3: Properties of n-Hexylcarbamic Acid Biphenyl-3-yl Ester and Key Comparators

Propertyn-Hexylcarbamic Acid Biphenyl-3-yl EsterURB597 (Cyclohexyl)Methyl Analogtert-Butyl Analog
FAAH pIC506.28 [3]8.34 [3]4.86 [3]5.39 [3]
Plasma t₁/₂ (min)20.0 [3]33.0 [3]3.8 [3]183.3 [3]
Liver S9 t₁/₂ (min)1.9 [3]58.7 [3]7.4 [3]>99% remaining [3]
Key Structural TraitsLinear C6 chain; no biphenyl substituentsCyclohexyl; distal carbamoylSmallest alkyl chainBulky branched chain
Research ApplicationChain length SAR; stability-structure studyPotency benchmarkMetabolic liability modelStability optimization

In contemporary research, this compound provides insights into structure-metabolism relationships. Its moderate plasma stability and susceptibility to hepatic degradation (Liver S9 t₁/₂ = 1.9 min) highlight the vulnerability of linear primary carbamates to esterases amidase activity [3]. This metabolic profile informs the design of metabolically stabilized analogs, often through introduction of N-branching or incorporation of electron-donating substituents on the biphenyl rings to sterically or electronically shield the carbamate linkage. Consequently, while not a clinical candidate itself, n-hexylcarbamic acid biphenyl-3-yl ester remains a valuable chemical probe for elucidating the interplay between alkyl chain architecture, FAAH affinity, and pharmacokinetic resilience in carbamate-based inhibitor design.

Properties

Product Name

n-Hexylcarbamic Acid Biphenyl-3-yl Ester

IUPAC Name

(3-phenylphenyl) N-hexylcarbamate

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

InChI

InChI=1S/C19H23NO2/c1-2-3-4-8-14-20-19(21)22-18-13-9-12-17(15-18)16-10-6-5-7-11-16/h5-7,9-13,15H,2-4,8,14H2,1H3,(H,20,21)

InChI Key

QPTMPZNXKZNQMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)OC1=CC=CC(=C1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.